molecular formula C13H26N2 B12544860 Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)- CAS No. 652144-65-5

Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-

Cat. No.: B12544860
CAS No.: 652144-65-5
M. Wt: 210.36 g/mol
InChI Key: YWMAWIWYSHEARC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features
The compound "Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-" (hereafter referred to as L18) is a stereospecific piperidine derivative with the IUPAC name (2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine. Its structure includes two piperidine moieties: one substituted with a methyl group at position 1 and a branched alkyl chain at position 2, which terminates in a second piperidine ring. The (2S) stereochemistry is critical for its biological activity, as confirmed by crystallographic studies .

Biological Activity and Applications
L18 acts as a potent inhibitor of lysine acetyltransferase (LAT), a key enzyme in Mycobacterium tuberculosis pathogenesis. It mimics the binding of C5 substrates to LAT, occupying the enzyme's active-site cavity and disrupting substrate recognition . This mechanism makes L18 effective against dormant tuberculosis, with activity comparable to capreomycin and proteasome inhibitors like oxathiazole derivatives .

Chemical Reactions Analysis

Types of Reactions: Piperidine derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the chemical structure and enhancing the biological activity of the compounds.

Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include hydrogen gas for hydrogenation, sodium for Birch reduction, and various catalysts such as cobalt, ruthenium, and nickel . The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed: The major products formed from the reactions of piperidine derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have significant pharmaceutical applications due to their biological activity and pharmacological properties.

Scientific Research Applications

Medicinal Chemistry

Piperidine derivatives are extensively studied for their pharmacological properties. The compound has shown potential in various therapeutic areas:

  • Analgesic Effects : Research has demonstrated that certain piperidine derivatives exhibit analgesic properties. A comparative study using the tail flick test in rats indicated that compounds with additional methyl substitutions on the piperidine ring had enhanced efficacy compared to those without such modifications.
CompoundED50 (mg/kg)Duration of Action (min)
Fentanyl0.004835
Phenylpiperidine0.00240
Piperidine Derivative260

This table illustrates that while some derivatives are less potent than fentanyl, they may offer longer durations of action, making them suitable candidates for further development.

Enzyme Inhibition Studies

Piperidine derivatives have also been investigated for their ability to inhibit specific enzymes, such as lysosomal phospholipase A2 (LPLA2). Inhibition studies revealed that compounds exhibiting IC50 values below 1 mM were identified as potential candidates for further investigation regarding drug-induced phospholipidosis .

Structure-Activity Relationships

The structure-activity relationship of Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)- has been explored in various studies, highlighting how modifications to its chemical structure can influence its biological activity. These insights are crucial for the design of new therapeutics targeting specific diseases.

Case Study: Analgesic Activity

In a study focusing on the analgesic properties of piperidine derivatives, researchers evaluated several compounds against a control group using established pain models. The results indicated that specific structural modifications could significantly enhance analgesic efficacy while maintaining safety profiles.

Case Study: Drug-Induced Phospholipidosis

Another significant study examined the correlation between LPLA2 inhibition and drug-induced phospholipidosis. The findings suggested that certain piperidine derivatives could predict drug-induced toxicity more accurately than traditional models, providing a robust platform for screening potential candidates during drug development .

Mechanism of Action

The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways in the body . For example, some piperidine derivatives act as inhibitors of enzymes or receptors, thereby modulating biological processes and exerting therapeutic effects. The exact mechanism of action depends on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Piperidine derivatives are widely explored for their pharmacological versatility. Below is a detailed comparison of L18 with structurally or functionally related compounds:

Structural Analogues Targeting Enzymes

Compound Structure Highlights Biological Target & Activity Key Findings
L18 (2S)-configured piperidine core; branched alkyl chain with terminal piperidine ring LAT inhibitor (anti-tuberculosis) Mimics C5 substrates; IC₅₀ not reported but shows in vivo efficacy .
(2S)-1-(Arylacetyl)-2-(aminomethyl)piperidines (2S)-stereochemistry; arylacetyl and aminomethyl substituents κ-opioid receptor agonists (analgesia) Ki(κ) = 0.24–0.57 nM; 4,100–6,500× selectivity over μ-opioid receptors .
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidines Benzyl and bulky benzamide groups Acetylcholinesterase (AChE) inhibitors (anti-dementia) IC₅₀ = 0.56 nM; 18,000× selectivity over butyrylcholinesterase .

Key Structural Differences :

  • L18 lacks the arylacetyl or benzamide groups seen in opioid and AChE-targeting derivatives, instead relying on a piperidine-terminated alkyl chain for substrate mimicry.
  • Stereochemistry is critical in L18 and opioid derivatives but less emphasized in AChE inhibitors, where bulky substituents dominate activity.

Piperidines with Phenoxy/Alkoxy Substituents

Compound Structure Highlights Biological Target & Activity Key Findings
Benproperine (Piperidine, 1-[1-methyl-2-(2-benzylphenoxy)ethyl]-) Phenoxyethyl-piperidine core Non-opioid cough suppressant Blocks cough reflex via peripheral nerve inhibition; marketed as Blascorid .
AF-DX 384 Piperidinyl-ethylamino group linked to benzodiazepine Muscarinic M2/M4 receptor antagonist High affinity for m2 (Ki = 2.1 nM) and m4 (Ki = 4.3 nM) receptors .

Functional Contrast :

  • L18 and Benproperine both target pathogens (TB) and symptoms (cough), respectively, but L18’s mechanism involves direct enzyme inhibition, whereas Benproperine modulates neural signaling.
  • AF-DX 384’s benzodiazepine-piperidine hybrid structure enables receptor subtype selectivity, unlike L18’s substrate-mimetic design.

Piperidines in Antibacterial/Antiparasitic Research

Compound Structure Highlights Biological Target & Activity Key Findings
3-Amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile Thiophene-piperidine hybrid Broad-spectrum antibacterial Moderate activity against S. aureus and E. coli; no TB specificity .
L18 Dual piperidine motifs LAT inhibition (TB-specific) Superior TB dormancy targeting vs. thiophene derivatives .

Mechanistic Insights :

  • Thiophene-piperidine hybrids rely on electrophilic nitrile groups for bacterial membrane disruption, whereas L18’s activity is driven by precise enzyme-substrate interactions.

Biological Activity

Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)- , is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)- is C13H21NC_{13}H_{21}N, with a molecular weight of approximately 205.32 g/mol. Its structure features a piperidine ring, which is known for its role in various biological mechanisms.

Analgesic Properties

Research has indicated that piperidine derivatives exhibit analgesic effects similar to opioids. For instance, compounds in the fentanyl series, which include piperidine structures, have shown significant analgesic potency. The derivative 21 , related to piperidine structures, demonstrated an effective dose (ED50) of 2 mg/kg in animal models, indicating strong analgesic properties .

Anticancer Activity

Piperidine derivatives have also been explored for their anticancer potential. A study highlighted that certain benzoylpiperidine compounds displayed IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, including breast and colorectal cancers . The mechanism of action appears to involve inhibition of specific enzymes related to cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is heavily influenced by their structural modifications. For example:

  • Substituents on the Piperidine Ring : Variations in substituents can enhance or reduce activity. The presence of hydroxyl or halogen groups has been linked to increased potency against certain targets.
  • Isomeric Forms : Different isomers of piperidine compounds can exhibit varying degrees of activity. For instance, the orientation of methyl groups in phenaridine derivatives significantly affects their analgesic potency compared to fentanyl .

Study on Analgesic Effects

A comparative study investigated the analgesic effects of various piperidine derivatives against a control group using the tail flick test in rats. The results showed that compounds with additional methyl substitutions on the piperidine ring had enhanced efficacy compared to those without such modifications.

CompoundED50 (mg/kg)Duration of Action (min)
Fentanyl0.004835
Phenylpiperidine0.00240
Piperidine Derivative260

This table illustrates that while some derivatives are less potent than fentanyl, they may offer longer durations of action, making them suitable candidates for further development .

Inhibition Studies

In another research effort focusing on enzyme inhibition, Piperidine derivatives were assessed for their ability to inhibit lysosomal phospholipase A2 (LPLA2). Compounds exhibiting IC50 values below 1 mM were identified as potential candidates for further investigation regarding drug-induced phospholipidosis .

Properties

CAS No.

652144-65-5

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

(2S)-1-methyl-2-(2-piperidin-1-ylethyl)piperidine

InChI

InChI=1S/C13H26N2/c1-14-9-6-3-7-13(14)8-12-15-10-4-2-5-11-15/h13H,2-12H2,1H3/t13-/m0/s1

InChI Key

YWMAWIWYSHEARC-ZDUSSCGKSA-N

Isomeric SMILES

CN1CCCC[C@H]1CCN2CCCCC2

Canonical SMILES

CN1CCCCC1CCN2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.